molecular formula C10H8BrN B1285243 2-Bromo-8-methylquinoline CAS No. 99073-81-1

2-Bromo-8-methylquinoline

Cat. No.: B1285243
CAS No.: 99073-81-1
M. Wt: 222.08 g/mol
InChI Key: LGBSPUHZUXLUSJ-UHFFFAOYSA-N
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Description

2-Bromo-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

2-Bromo-8-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on the synthesis and functionalization of 2-Bromo-8-methylquinoline for potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-methylquinoline typically involves the bromination of 8-methylquinoline. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-8-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed in the presence of a base like potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azido or cyano derivatives can be formed.

    Coupling Products: Various biaryl compounds are synthesized through coupling reactions.

    Oxidation Products: Oxidized derivatives of quinoline are obtained.

Comparison with Similar Compounds

    8-Bromoquinoline: Similar in structure but lacks the methyl group at the 8th position.

    2-Methylquinoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    Quinoline: The parent compound without any substituents.

Uniqueness: 2-Bromo-8-methylquinoline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and enhances its potential in pharmaceutical and industrial applications.

Properties

IUPAC Name

2-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBSPUHZUXLUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577170
Record name 2-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99073-81-1
Record name 2-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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